An In-depth Technical Guide to Methyl 6-hydroxy-1H-indole-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Methyl 6-hydroxy-1H-indole-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Methyl 6-hydroxy-1H-indole-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of novel indole derivatives. This document will delve into the molecule's core physicochemical properties, detail a robust synthetic methodology, and explore its significance as a versatile intermediate in the creation of biologically active compounds.
Core Physicochemical Properties
Methyl 6-hydroxy-1H-indole-4-carboxylate is a functionalized indole derivative that serves as a valuable scaffold in organic synthesis. Its distinct chemical features, including the hydroxyl and methoxycarbonyl groups, provide reactive sites for further chemical modifications, making it an ideal starting material for constructing more complex molecules.[1] The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H9NO3 | [1] |
| Molecular Weight | 191.19 g/mol | [1] |
| Appearance | Beige to light pink solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| CAS Number | 77140-48-8 | [1] |
| Storage Conditions | 0-8 °C | [1] |
Significance and Applications in Drug Development
The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[2][3] Methyl 6-hydroxy-1H-indole-4-carboxylate, in particular, has garnered significant attention as a versatile intermediate for the synthesis of various pharmaceuticals.
Its utility spans several therapeutic areas:
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Neurological Disorders: This compound is a key intermediate in the synthesis of molecules targeting neurological conditions.[1]
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Oncology: Researchers have utilized this indole derivative in the creation of biologically active molecules with potential anti-cancer properties.[1] The indole scaffold is a common feature in compounds designed to combat drug-resistant cancer cells.[2]
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Anti-inflammatory Agents: The functional groups on Methyl 6-hydroxy-1H-indole-4-carboxylate make it a suitable precursor for the development of novel anti-inflammatory drugs.[1] Indole derivatives have a well-established role in modulating key inflammatory pathways.[4]
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Natural Product Synthesis: This compound is frequently employed in the total synthesis of complex natural products, which often possess therapeutic benefits.[1]
The hydroxyl and methoxycarbonyl groups not only provide sites for synthetic elaboration but also enhance the molecule's reactivity, making it an excellent candidate for the development of new therapeutic agents.[1]
Synthetic Protocol: A Representative Approach
The synthesis of functionalized indoles is a cornerstone of medicinal chemistry. While various methods exist for the synthesis of hydroxyindoles, this section details a representative protocol that showcases a common strategy for accessing this important scaffold. The following is a conceptualized workflow based on established indole synthesis methodologies, such as the Fischer indole synthesis, which is a widely used and versatile method.[5]
Conceptual Synthetic Workflow
The synthesis of Methyl 6-hydroxy-1H-indole-4-carboxylate can be envisioned through a multi-step process starting from commercially available precursors. A common approach involves the construction of the indole ring system via a cyclization reaction.
Caption: Conceptual workflow for the synthesis of Methyl 6-hydroxy-1H-indole-4-carboxylate.
Detailed Step-by-Step Methodology
Step 1: Hydrazone Formation
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Reactants: A suitably substituted phenylhydrazine and a ketoester are chosen as the starting materials. The selection of these precursors is critical as they will ultimately form the indole ring with the desired substitution pattern.
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Procedure: The phenylhydrazine and ketoester are dissolved in an appropriate solvent, such as ethanol. A catalytic amount of acid (e.g., acetic acid) is added to facilitate the condensation reaction. The mixture is stirred at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
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Work-up: The resulting hydrazone intermediate is typically isolated by filtration or extraction.
Step 2: Fischer Indole Synthesis (Cyclization)
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Catalyst: A strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid, is used to promote the cyclization.
-
Procedure: The isolated hydrazone is heated in the presence of the acid catalyst. The reaction temperature and time are crucial parameters that need to be optimized for a specific substrate. The reaction proceeds through a[6][6]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.
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Work-up: Upon completion, the reaction mixture is cooled and neutralized. The crude indole product is then extracted into an organic solvent.
Step 3: Functional Group Manipulation and Purification
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Modification: Depending on the starting materials, subsequent steps may be required to introduce or modify the hydroxyl and carboxylate groups at the desired positions. This could involve demethylation of a methoxy group to yield the hydroxyl group or esterification of a carboxylic acid.
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Purification: The final product is purified using column chromatography on silica gel to yield Methyl 6-hydroxy-1H-indole-4-carboxylate of high purity. The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Authoritative Grounding and Mechanistic Insights
The synthetic strategies for indole derivatives are well-documented in the scientific literature. The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, provides a reliable route to a wide variety of substituted indoles.[5] The choice of catalyst and reaction conditions in the Fischer synthesis can significantly influence the yield and regioselectivity of the cyclization.
Modern variations of indole synthesis often employ transition-metal catalysis, such as palladium-catalyzed heteroannulation, which can offer milder reaction conditions and broader substrate scope.[7] The application of microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields for the preparation of indole intermediates.[8]
References
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ResearchGate. (2022, April 9). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). methyl 1H-indole-4-carboxylate. PubChem. Retrieved from [Link]
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Acta Scientific. (2022, August 30). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
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ACS Publications. (2017, July 17). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry. Retrieved from [Link]
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SpringerLink. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
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MOLBASE. (n.d.). C10H9NO2_Molecular formula. Retrieved from [Link]
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Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
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CP Lab Chemicals. (n.d.). methyl 6-bromo-1H-indole-4-carboxylate, min 97%, 1 gram. Retrieved from [Link]
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PubMed. (2013, August 15). [Application of methyl in drug design]. Retrieved from [Link]
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ResearchGate. (2024, October 3). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-fluoro-1H-indole-4-carboxylic acid methyl ester. PubChem. Retrieved from [Link]
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MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
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